ethyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a bicyclo[2.2.1]heptane derivative fused with a tetrahydrobenzothiophene scaffold. Its structure features:
- A 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl group, which introduces steric bulk and electron-withdrawing properties via the diketone moiety.
- An ethyl ester at the 3-position of the benzothiophene core, enhancing lipophilicity and modulating solubility.
- A carbonylamino linker connecting the bicyclic system to the benzothiophene, influencing conformational flexibility and intermolecular interactions.
Synthetic routes for analogous compounds (e.g., methyl esters) involve multi-step protocols, such as cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates . Characterization typically employs NMR, HRMS-ESI (e.g., experimental m/z 390.1370 for a related compound ), and crystallographic tools like SHELX .
Properties
IUPAC Name |
ethyl 2-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-5-28-18(26)14-12-8-6-7-9-13(12)29-17(14)23-19(27)22-11-10-21(4,20(22,2)3)15(24)16(22)25/h5-11H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRHOWIYIMLVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C34CCC(C3(C)C)(C(=O)C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological significance. Its unique bicyclic structure, derived from the bicyclo[2.2.1]heptane framework, suggests possible interactions with various biological targets. This article aims to explore the biological activity of this compound through existing literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 335.4 g/mol. The structural complexity includes a bicyclic system and functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H25NO5S |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors in the body. The bicyclic structure may allow for binding to various protein targets, potentially modulating their activity and influencing signaling pathways.
Potential Targets
- G Protein-Coupled Receptors (GPCRs) : Given the structural complexity, it may interact with GPCRs which are crucial in mediating various physiological responses .
- Enzymatic Inhibition : The presence of carbonyl and ester groups suggests potential inhibitory effects on specific enzymes involved in metabolic pathways.
Antimicrobial Properties
Preliminary studies indicate that compounds structurally related to this compound exhibit antimicrobial activities against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Cytotoxicity Studies
Research has shown that compounds containing similar bicyclic structures can exhibit cytotoxic effects on cancer cell lines. For instance, studies on related compounds have demonstrated selective cytotoxicity against certain types of cancer cells while sparing normal cells .
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of structurally similar compounds against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM.
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related bicyclic compounds on various cancer cell lines (e.g., HeLa and MCF-7). The results suggested an IC50 value around 30 µM for effective cytotoxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the tetrahydrobenzothiophene-3-carboxylate core but differ in substituents, impacting physicochemical and biological properties:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Findings:
The diketone moiety may engage in redox reactions or coordinate metal ions, a feature absent in carboxamide or carbamoyl derivatives .
Biological Activity Correlations :
- Compounds with electron-deficient aromatic groups (e.g., 4-chlorophenyl ) or Schiff bases (e.g., ) exhibit enhanced antimicrobial activity, likely due to improved target binding via dipole interactions or hydrogen bonding.
- Ethyl/methyl esters generally show higher passive membrane permeability than polar carboxamides, as evidenced by bioactivity clustering in NCI-60 datasets .
Synthetic Challenges :
- The target compound’s bicyclic system requires stringent reaction conditions (e.g., HFIP solvent, molecular sieves ) compared to simpler analogues like 6o, which are synthesized via Petasis reactions in 22% yield .
Research Implications
- Drug Design : The diketone-bicycloheptane system warrants exploration in targeting oxidative stress-related pathways (e.g., NADPH oxidase inhibition).
- Material Science : Steric bulk and rigid conformation may stabilize crystal packing, as inferred from crystallographic tools like ORTEP-3 and SHELX .
- Toxicity : Analogues with halogen substituents (e.g., Cl in ) require rigorous toxicological profiling, as highlighted in TRI data revisions for lead/zinc compounds .
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the bicyclo[2.2.1]heptane core. Key steps include:
- Step 1 : Condensation of 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride with a benzothiophene-amine intermediate under anhydrous conditions (e.g., using DMF as a solvent at 0–5°C to minimize side reactions) .
- Step 2 : Introduction of the ethyl ester group via nucleophilic acyl substitution, requiring precise pH control (pH 7–8) and inert atmospheres to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used to isolate the product .
Q. Which characterization techniques are essential to confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the bicycloheptane and benzothiophene moieties. Aromatic protons in the benzothiophene ring appear as distinct multiplets (δ 6.8–7.5 ppm), while the bicycloheptane carbonyl resonates near δ 210 ppm in C NMR .
- Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular ion peak ([M+H]) and fragments corresponding to the dioxobicycloheptane group .
- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for the bicycloheptane scaffold .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
Low yields often arise from steric hindrance or competing side reactions. Methodological solutions include:
- Catalyst Screening : Employ coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with less nucleophilic alternatives like dichloromethane to reduce byproduct formation .
- Temperature Control : Conduct the reaction at –10°C to stabilize reactive intermediates .
Q. How to resolve discrepancies in NMR data caused by dynamic conformational changes?
- Variable-Temperature NMR : Perform experiments at 25°C and –40°C to "freeze" rotational isomers and assign overlapping peaks .
- 2D NMR Techniques : Use HSQC and HMBC to correlate protons with carbons and identify through-space couplings in the bicycloheptane system .
Q. What experimental strategies are effective for studying the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., cyclooxygenase-2) based on the bicycloheptane group’s rigidity and hydrophobic interactions .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized protein targets, optimizing buffer conditions (pH 7.4, 150 mM NaCl) to minimize nonspecific binding .
Q. How to evaluate metabolic stability in preclinical studies?
- Liver Microsome Assays : Incubate the compound with rat or human liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS. Half-life (t) <30 minutes indicates poor metabolic stability .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates to identify potential drug-drug interactions .
Methodological Notes
- Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) rigorously, as minor variations can significantly impact yields in multi-step syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
